molecular formula C15H20N2O3S B3015012 methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate CAS No. 2094835-12-6

methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate

Cat. No.: B3015012
CAS No.: 2094835-12-6
M. Wt: 308.4
InChI Key: DQLRFQTVQDLVSL-UHFFFAOYSA-N
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Description

Methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate is a complex organic compound that features a cyclopentyl group, a pyridine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate typically involves multiple steps, starting with the preparation of the pyridine ring and the cyclopentyl group. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a methylsulfanyl group.

    Cyclopentyl Group Attachment: The cyclopentyl group is typically introduced through a Grignard reaction, where a cyclopentyl magnesium halide reacts with a suitable electrophile.

    Formation of the Final Compound: The final step involves the coupling of the pyridine ring with the cyclopentyl group and the methylsulfanyl group, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different products depending on the reaction conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced forms of the compound with altered functional groups

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}acetate: Similar structure but with a different position of the methylsulfanyl group on the pyridine ring.

    Methyl 2-{N-cyclopentyl-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido}acetate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

Methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate is unique due to the specific positioning of the methylsulfanyl group and the cyclopentyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[cyclopentyl-(2-methylsulfanylpyridine-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-20-14(18)10-17(12-5-3-4-6-12)15(19)11-7-8-16-13(9-11)21-2/h7-9,12H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLRFQTVQDLVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1CCCC1)C(=O)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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